PDE4 Inhibitory Activity: Only Known Bioactivity Datum, Insufficient for Differentiation
The only quantitative bioactivity entry found for this compound is a PDE4 inhibitory EC50 of 2,100 nM, measured by increased cAMP accumulation in isoprenaline-induced guinea pig eosinophils [1]. No comparator data for a structurally defined analog (e.g., 1-benzyl-4-(methylamino)piperidine-4-carboxamide or 1-benzyl-4-(butylamino)piperidine-4-carboxamide) could be located in the same assay system, and the potency is orders of magnitude weaker than tool PDE4 inhibitors such as rolipram (IC50 ~1–10 nM in similar assays). Therefore, this datum provides no basis for compound selection, as it reflects minimal target engagement rather than a differentiated profile.
| Evidence Dimension | PDE4 inhibitory potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2,100 nM |
| Comparator Or Baseline | Rolipram (PDE4 reference inhibitor): IC50 ~1–10 nM (literature range, not co-tested) |
| Quantified Difference | Target compound is 210- to 2,100-fold less potent than rolipram (class-level comparison only; no co-testing) |
| Conditions | Increased cAMP accumulation in isoprenaline-induced guinea pig eosinophils |
Why This Matters
The extremely weak PDE4 activity indicates this compound is not a viable PDE4 inhibitor candidate, but without comparator data in the same assay, it cannot be used to argue for or against selection over any specific analog.
- [1] BindingDB. BDBM50223055 (CHEMBL31439). EC50: 2.10E+3 nM for cAMP-specific 3',5'-cyclic phosphodiesterase 4A/4B/4C/4D (Human). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50223055 (accessed 2026-04-24). View Source
